molecular formula C25H35NO B14667885 (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 39777-08-7

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine

Cat. No.: B14667885
CAS No.: 39777-08-7
M. Wt: 365.6 g/mol
InChI Key: YEIBGBHFFSHTAY-UHFFFAOYSA-N
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Description

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a heptyloxy group attached to a phenyl ring and a pentylphenyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(heptyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxime or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(Methoxy)phenyl]-N-(4-pentylphenyl)methanimine
  • (E)-1-[4-(Ethoxy)phenyl]-N-(4-pentylphenyl)methanimine
  • (E)-1-[4-(Butoxy)phenyl]-N-(4-pentylphenyl)methanimine

Uniqueness

(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

39777-08-7

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

1-(4-heptoxyphenyl)-N-(4-pentylphenyl)methanimine

InChI

InChI=1S/C25H35NO/c1-3-5-7-8-10-20-27-25-18-14-23(15-19-25)21-26-24-16-12-22(13-17-24)11-9-6-4-2/h12-19,21H,3-11,20H2,1-2H3

InChI Key

YEIBGBHFFSHTAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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